molecular formula C8H6Cl2FNO B7456088 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide

2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide

Cat. No.: B7456088
M. Wt: 222.04 g/mol
InChI Key: ZDPNBQRIEJPGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2FNO It is a derivative of acetamide, where the hydrogen atoms are substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-fluoroaniline. The reaction is carried out at room temperature, and the resulting mixture is poured into crushed ice to precipitate the product. The solid product is then washed thoroughly with water to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chloro or fluoro groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce carboxylic acids or other oxidized forms.

Scientific Research Applications

2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-chloro-3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-7(13)12-6-3-1-2-5(11)8(6)10/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPNBQRIEJPGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.